
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate is a chemical compound with the molecular formula C38H66O6 and a molecular weight of 618.93 g/mol . It is characterized by the presence of a methoxyphenoxy group attached to a propane backbone, which is further esterified with tetradecanoic acid.
Preparation Methods
The synthesis of 3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate typically involves the esterification of 3-(4-Methoxyphenoxy)propane-1,2-diol with tetradecanoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving lipid metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate involves its interaction with biological molecules through its ester and methoxyphenoxy groups. These interactions can affect various molecular targets and pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar compounds to 3-(4-Methoxyphenoxy)propane-1,2-diyl ditetradecanoate include:
1,2-Diacetoxy-3-(2-methoxyphenoxy)propane: Similar structure but with acetoxy groups instead of tetradecanoate.
3-(4-Methoxyphenoxy)propane-1,2-diol: The precursor diol used in the synthesis of the ditetradecanoate ester.
The uniqueness of this compound lies in its specific esterification with tetradecanoic acid, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C38H66O6 |
|---|---|
Molecular Weight |
618.9 g/mol |
IUPAC Name |
[3-(4-methoxyphenoxy)-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C38H66O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-37(39)43-33-36(32-42-35-30-28-34(41-3)29-31-35)44-38(40)27-25-23-21-19-17-15-13-11-9-7-5-2/h28-31,36H,4-27,32-33H2,1-3H3 |
InChI Key |
CRVKXMDBURIECU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC1=CC=C(C=C1)OC)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


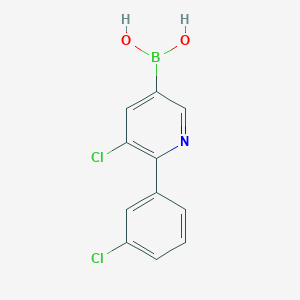
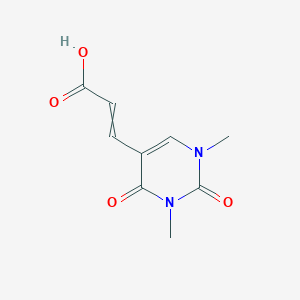
![2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14084967.png)
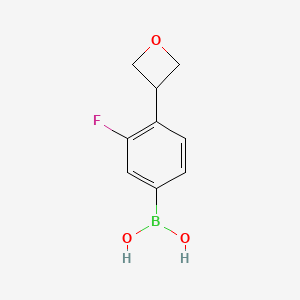

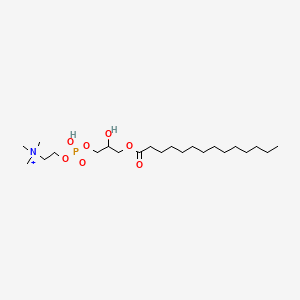
![1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085002.png)
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085010.png)
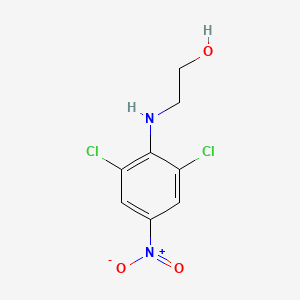
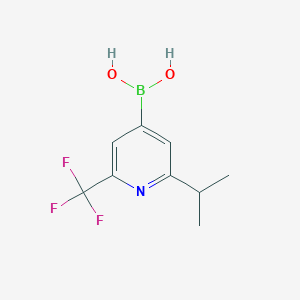
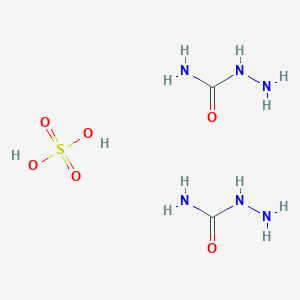
![dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B14085026.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085040.png)
![2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B14085047.png)
